2-Ethoxythiazole-5-boronic acid pinacol ester
CAS No.: 2096338-64-4
Cat. No.: VC8412528
Molecular Formula: C11H18BNO3S
Molecular Weight: 255.15
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2096338-64-4 |
---|---|
Molecular Formula | C11H18BNO3S |
Molecular Weight | 255.15 |
IUPAC Name | 2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Standard InChI | InChI=1S/C11H18BNO3S/c1-6-14-9-13-7-8(17-9)12-15-10(2,3)11(4,5)16-12/h7H,6H2,1-5H3 |
Standard InChI Key | ZJDLTULUXZIPOB-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OCC |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OCC |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
2-Ethoxythiazole-5-boronic acid pinacol ester belongs to the class of organoboron compounds, where the boronic acid is stabilized as a pinacol ester. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is substituted with an ethoxy group at the 2-position and the boronic ester at the 5-position. Key properties include:
Property | Value | Source |
---|---|---|
CAS Number | 2096338-64-4 | |
Molecular Formula | ||
Molecular Weight | 255.14 g/mol | |
MDL Number | MFCD12032346 | |
Purity | >95% (typical commercial) |
The boronic ester group () enhances stability and solubility in organic solvents, facilitating its use in catalytic reactions .
Structural Analogs and Derivatives
Several analogs have been reported, differing in substituents on the thiazole ring:
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4-(iso-Propyl)-2-ethoxythiazole-5-boronic acid pinacol ester (CAS 2223036-64-2): Features an isopropyl group at the 4-position, increasing steric bulk (, MW 297.22) .
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2-(Cyclohexyloxy)thiazole-5-boronic acid pinacol ester (CAS 1352652-25-5): Substitutes ethoxy with cyclohexyloxy, altering electronic properties (, MW 309.2) .
These derivatives highlight the modularity of the thiazole-boronic ester scaffold for tuning reactivity and physical properties .
Synthesis and Reaction Strategies
Key Reaction Parameters
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Solvent: Polar aprotic solvents like acetonitrile or tetrahydrofuran .
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Temperature: Room temperature to 80°C, depending on substrate reactivity .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronic ester group enables carbon-carbon bond formation with aryl halides, a cornerstone of medicinal chemistry. For instance, coupling with pyridine derivatives (e.g., 2-bromopyridine) yields biaryl structures prevalent in drug candidates .
Functionalization of Heterocycles
The ethoxy-thiazole moiety serves as a directing group, facilitating regioselective functionalization. Recent studies have exploited this to synthesize kinase inhibitors and antimicrobial agents .
Supplier | Location | Purity |
---|---|---|
Combiphos (Shanghai) Biological Technology | China | >95% |
Jiangsu Aikon Biopharmaceutical R&D | China | >95% |
Zhuhai Aobokai Biomedical Technology | China | >95% |
Pricing typically ranges from $50–$100 per gram, reflecting the specialized nature of boron-containing intermediates .
Future Directions
Research should focus on:
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